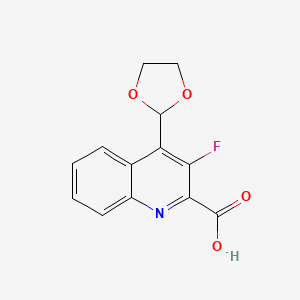
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound with the molecular formula C18H15BFNO. It is known for its unique structure, which includes a borinic acid moiety, a cyclopropyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving boron-based drugs.
Wirkmechanismus
The mechanism by which borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on these targets, modulating their activity. The cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other borinic acid derivatives with different substituents, such as:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(4-fluorophenyl)-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the 3-fluorophenyl and 8-quinolinyl ester groups contribute to its reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
873101-93-0 |
|---|---|
Molekularformel |
C18H15BFNO |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
cyclopropyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C18H15BFNO/c20-16-7-2-6-15(12-16)19(14-9-10-14)22-17-8-1-4-13-5-3-11-21-18(13)17/h1-8,11-12,14H,9-10H2 |
InChI-Schlüssel |
HTSKOWATUSXZKL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)



![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
